Xylitol

Catalog No.
S561367
CAS No.
87-99-0
M.F
C5H12O5
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylitol

CAS Number

87-99-0

Product Name

Xylitol

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?

InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N

Solubility

4.22 M
Very soluble in water, sparingly soluble in ethanol
Very soluble in water, pyridene, ethanol
642 mg/mL

Synonyms

Xylitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
The potential implications of xylitol in various fields of research and industry are vast. Some possible areas of application are:
- As a sugar substitute in food and beverage industry, which can reduce the caloric content and improve the health benefits of the products.
- As an alternative source of energy in biofuels production, which can reduce dependence on fossil fuels and promote sustainable energy sources.
- As a natural preservative in cosmetics and personal care products, which can extend the shelf life of these products and reduce the need for synthetic preservatives.
- As a novel material for drug delivery systems, which can improve drug stability, bioavailability, and targeting.
- As a potential feedstock for the production of bioplastics, which can reduce dependence on petroleum-based plastics and decrease environmental pollution.
Xylitol is a five-carbon sugar alcohol that is used as a sugar substitute. It is a naturally occurring alcohol found in the fibers of many fruits and vegetables, and is also produced in small amounts by the human body. Xylitol has roughly the same sweetness as sugar, but with a lower glycemic index, making it an attractive alternative for people with type II diabetes or who are trying to control their blood sugar levels.
Xylitol is a white, crystalline powder that is soluble in water and ethanol, and has a melting point of 92-96°C. It has a sweetness equivalent to that of sucrose, with a cooling sensation in the mouth. Xylitol has a slightly acidic pH, which can inhibit the growth of some bacteria and fungi.
Xylitol is commonly produced by the hydrogenation of xylose, which is derived from wood chips, corn cobs, or other plant materials. The reaction is typically carried out over a metal catalyst, such as nickel, at high temperatures and pressures. The resulting xylitol crystals can be purified and dried for use in food or pharmaceutical applications.
Xylitol can be quantified using a variety of analytical techniques, including high performance liquid chromatography, gas chromatography, and mass spectrometry. These methods are often used to verify the purity and composition of xylitol samples.
Xylitol has several biological properties that make it useful in a variety of applications. It has a low glycemic index, which makes it useful as a sugar substitute for people with diabetes or who are trying to control their blood sugar levels. Xylitol has also been shown to inhibit the growth of some bacteria, including Streptococcus mutans, which is responsible for dental caries. Additionally, xylitol has been investigated for its potential as a prebiotic, which could stimulate the growth of beneficial gut bacteria.
Xylitol is generally considered safe for consumption at typical doses. Studies have shown that xylitol does not have acute or chronic toxicity when consumed by humans or animals. However, high doses of xylitol can cause gastrointestinal disturbances, such as diarrhea, in some people.
Xylitol has several potential applications in scientific experiments, including:
- As a sugar substitute in cell culture media, which can reduce osmotic stress and improve cell growth and viability.
- As an ingredient in vaccines, which can improve the stability, efficacy, and acceptability of the vaccine.
- As a cryoprotectant for cells and tissues, which can improve their survivability during freezing and thawing.
- As a tool for studying the interactions between bacteria and their hosts, such as the effects of xylitol on the gut microbiome and infectious diseases.
Xylitol has been extensively studied for its biological and biomedical applications. There is a large body of literature on its use as a sugar substitute and prebiotic, as well as its effects on dental caries and other bacterial infections. More recent research has focused on its potential as a cryoprotectant and vaccine adjuvant, as well as its effects on the gut microbiome.
Despite the many potential applications of xylitol, there are still several limitations to its use. Some of these limitations are:
- The high cost of production, which can limit its availability and use in certain applications.
- The limited solubility and hygroscopicity of xylitol, which can affect its use in some formulations.
- The potential for gastrointestinal disturbances at high doses, which can limit its use in certain populations.
Future research directions for xylitol include:
- Developing more efficient and cost-effective methods for its production and purification.
- Investigating its use as an antimicrobial and anti-inflammatory agent in various disease states.
- Exploring its potential as a feedstock for the production of biodegradable polymers and other sustainable materials.
- Evaluating its safety and efficacy in various animal models, including non-human primates.
- Conducting large-scale clinical trials to assess its long-term safety and efficacy in humans.
In conclusion, xylitol is a versatile and promising compound with many potential applications in various fields of research and industry. As research in this area continues to expand, it is likely that new and innovative uses for xylitol will be discovered.

Physical Description

White, crystalline powder, practically odourless.
Solid

Color/Form

Monoclinic crystals from alcohol

XLogP3

-2.5

Boiling Point

215-217
216 °C

LogP

log Kow = -2.56 (est)

Melting Point

92-96
98.75 °C
92 to 96 °C
93.5 °C
93.5°C

UNII

VCQ006KQ1E

Vapor Pressure

2.47X10-3 mm Hg at 25 °C (est)

Other CAS

488-81-3
87-99-0

Wikipedia

Ribitol
Xylitol

Biological Half Life

No pharmacokinetic data available.
/In humans/ the initial fast distribution phase /for xylitol/ had a half life of about four minutes, while the apparent half life of elimination was approximately 20 minutes.
(14)C-xylitol disappeared extremely rapidly and the calculated half life is 165 seconds. ...
The half-life of exhalation of (14)CO2 after feeding with xylitol in unadapted /rats/ is 295 minutes, whereas rats which were adapted for 14 days to xylitol had a half-life of 237 minutes...
...Rats were administered (14)C-xylitol (250 mg) by intubation, the half-live of the resorption of xylitol was about 7 to 8 hr. The resorption rate is about 15-20% of that of glucose. After the animals had been fed xylitol for 14 days the half-life fell to 4.5 hr. ...

Use Classification

Food additives
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
HUMECTANT; -> JECFA Functional Classes
Cosmetics -> Humectant; Skin conditioning

Methods of Manufacturing

... Produced on a commercial scale by catalytic reduction of D-xylose with hydrogen in the presence of Raney nickel. D-Xylose is obtained by acid-catalyzed hydrolysis of xylan-containing plant materials such as birch wood, corn cobs, and straw. Since these natural raw materials also contain other carbohydrates, xylitol must be separated from other polyols by chromatographic techniques.

General Manufacturing Information

Ribitol: INACTIVE
Xylitol: ACTIVE
Table of percent relative sweetness and caloric values: [Table#7902]

Analytic Laboratory Methods

... High-pressure liquid chromatography yields the most satisfactory results.

Clinical Laboratory Methods

... High-pressure liquid chromatography yields the most satisfactory results.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Crystalline /xylitol/ is stable for at least 3 years if stored at less than 65% relative humidity and 25 °C. ... Xylitol should be stored in a well-closed container in a cool, dry place.

Interactions

Porphyromonas gingivalis is one of the suspected periodontopathic bacteria. The lipopolysaccharide (LPS) of P. gingivalis is a key factor in the development of periodontitis. Inflammatory cytokines play important roles in the gingival tissue destruction that is a characteristic of periodontitis. Macrophages are prominent at chronic inflammatory sites and are considered to contribute to the pathogenesis of periodontitis. Xylitol stands out and is widely believed to possess anticaries properties. However, to date, little is known about the effect of xylitol on periodontitis. The aim of the present study was to determine tumor necrosis factor alpha (TNF-alpha) and interleukin-1beta (IL-1beta) expression when RAW 264.7 cells were stimulated with P. gingivalis LPS (hereafter, LPS refers to P. gingivalis LPS unless stated otherwise) and the effect of xylitol on the LPS-induced TNF-alpha and IL-1beta expression. The kinetics of TNF-alpha and IL-1beta levels in culture supernatant after LPS treatment showed peak values at 1 hr (TNF-alpha) and 2 to 4 hr (IL-1beta), respectively. NF-kappaB, a transcription factor, was also activated by LPS treatment. These cytokine expressions and NF-kappaB activation were suppressed by pretreatment with pyrrolidine dithiocarbamate (an inhibitor of NF-kappaB). Pretreatment with xylitol inhibited LPS-induced TNF-alpha and IL-1beta gene expression and protein synthesis. LPS-induced mobilization of NF-kappaB was also inhibited by pretreatment with xylitol in a dose-dependent manner. Xylitol also showed inhibitory effect on the growth of P. gingivalis. Taken together, these findings suggest that xylitol may have good clinical effect not only for caries but also for periodontitis by its inhibitory effect on the LPS-induced inflammatory cytokine expression.
Oxalate levels in the plasma and urine fractions of fasted normal, oxythiamin treated (20 mg/kg) and 4-deoxypyridoxine treated (300 mg/kg) rabbits were determined following infusion with either xylitol or glucose at a dose of 2 g/kg body weight. Biochemical determinations showed that transient thiamin or pyridoxine deficient states had been induced in the antivitamin treated rabbits. In the first 24 hour following infusion with either carbohydrate, urinary oxalate levels remained within the normal range for all groups. Oxythiamin hastened the appearance of the transient, elevation in plasma oxalate concentrations seen in rabbits after infusion with glucose. After xylitol infusion, the elevation of plasma oxalate was not significantly above normal. 4-Deoxypyridoxine enhanced peak plasma oxalate levels above those of controls for both sugars. Glucose, at an equivalent dose to xylitol, resulted in higher plasma oxalate levels than xylitol for all groups. Infusions of [U-(14)C]xylitol and [U-(14)C]glucose solutions into 4-deoxypyridoxine treated rabbits demonstrated a conversion of the administered radioactive carbon into (14)C oxalate of 0.01% with a high dilution of the specific activity. The results suggest that oxalate production from xylitol is negligible; any toxicity related to xylitol administration is not a consequence of oxalate production.
The absorption of (14)C -labelled oxalic acid was studied in Wistar rats, CD-1 mice and NMRI mice. Oxalic acid in solution was given to the animals by gavage either with water alone or with 0.625 g/kg b.w. of xylitol. Both xylitol-adapted animals and animals not previously exposed to xylitol were used. Adaption to xylitol diets enhanced the absorption and urinary excretion of the label (oxalic acid) in both strains of mice but not in rats. Earlier studies have indicated a high incidence of bladder calculi in mice but not in rats fed high amounts of xylitol. The results of the present study offer one likely explanation for the increased formation of bladder calculi as a result of oversaturation of urine with oxalate.
Xylitol was investigated for its ability to ameliorate hemolytic anemia induced by acetylphenylhydrazine in rabbits. Animal experiments were performed using two different concentrations of xylitol, a 5% and a 10% solution with a total dose of 2 g/kg body weight and infusion rates of 10 mg and 20 mg xylitol per kg body weight per minute respectively. Two doses of acetylphenylhydrazine (APH), 5 and 10 mg per kg, were injected intraperitoneally as hemolytic inducers in different groups of rabbits. All the rabbits infused with xylitol showed significantly less acute APH-induced hemolysis. The isotonic 5% xylitol solution was found to maintain and restore the hematological parameters (packed cell volume, hemoglobin concentration, reduced glutathione (GSH) content, and reticulocyte counts) better than the 10% xylitol solution. Increased (51)Cr-red cell survival confirmed the beneficial effect of xylitol. The survival of erythrocytes as represented by chromium-labeling in rabbits infused with 5% xylitol after treatment with 10 mg/kg APH increased from about 33% (the survival of red cells in rabbits injected with APH alone) to 67% of normal rabbits' red cell survival. Erythrocytes in APH-treated animals took up xylitol more readily than erythrocytes from control animals. Our results in rabbits suggest that (1) non-toxic dosage of xylitol is effective in ameliorating the hemolytic episode induced by APH, (2) there is a dose relationship between the hemolytic effect induced by APH and the preventive effect offered by xylitol, (3) drug-challenged cells effectively acquired two to three fold more xylitol to compensate for the cellular needs than that of the normal cells, and (4) sufficient xylitol (55 mg/dL) to act as substrate for xylitol dehydrogenase was recovered intracellularly in drug-challenged rabbit erythrocyte in vivo, in spite of a low plasma (<30 mg/dL) concentration of the substrate. This antihemolytic affect of xylitol is likely accomplished through NADPH generation, which maintains the level of GSH and protects the hemoglobin and other structural and functional proteins against peroxidative damage.
The effects of oral administration of xylitol on the rate of ethanol elimination and on the ethanol-induced changes in blood concentrations of lactate and pyruvate were studied in seven healthy male subjects. Xylitol (1.0 g/kg body weight) was administered orally and ethanol (0.8 g/kg body weight) intravenously. In the control experiments glucose was given instead of xylitol. Xylitol had no significant effect on the rate of ethanol elimination or on the ethanol-induced increase in the blood lactate concentration. The ethanol-induced changes in the lactate/pyruvate ratio were not affected by xylitol. It is suggested that the ineffectiveness of xylitol is due to its low concentration in the liver after oral administration. Ethanol induced a 5-10-fold increase in the blood concentration of xylitol. This is most probably due to inhibition of xylitol oxidation in the liver by the ethanol-induced reduction in the hepatic redox state. The clinical significance of this finding is unknown.

Stability Shelf Life

Xylitol is stable to heat but is marginally hygroscopic. Caramelization can occur only if it is heated for several minutes near ist boiling point. ... Milled and specialized granulated grades of xylitol have a tendency to cake and should therefore be used within 9 to 12 months. Aqueous xylitol solutions have been reported to be stable, even on prolonged heating and storage.

Dates

Modify: 2023-08-15

Particle size influence on the composition of sugars in corncob hemicellulose hydrolysate for xylose fermentation by Meyerozyma caribbica

Arumugam Nagarajan, Boobalan Thulasinathan, Pugazhendhi Arivalagan, Arun Alagarsamy, Jothi Basu Muthuramalingam, Suganya Devi Thangarasu, Kavitha Thangavel
PMID: 34358990   DOI: 10.1016/j.biortech.2021.125677

Abstract

The xylitol production was performed with acidophilic Meyerozyma caribbica. The particle size of 0.02 ± 0.01 to 0.1 ± 0.05 mm was rich in glucose (12.0 ± 0.5 g/L), whereas 0.5 ± 0.25 to 2.0 ± 0.5 mm had a high content of xylose (8.0 ± 0.5 g/L). The xylitol production in the synthetic, non-detoxified and detoxified hydrolysate media was studied (50 ± 0.5 g/L) using 10% v/v non - induced cells of M. caribbica for 120 h. At the end of fermentation with the specific growth rate of 0.056 ± 0.01 (μ), xylitol yields of 45.00 ± 1.00%, 10.00 ± 1.00% and 54.00 ± 1.00% were obtained. The detoxification of the hydrolysate prepared using an identified corncob particle size of 0.5 ± 0.25 to 2.0 ± 0.5 mm could be used as the prospective pretreatment process for ecofriendly and industrial scale production of xylitol with M. caribbica.


Katharina O Barros, Rafael M Souza, Fernanda Palladino, Raquel M Cadete, Ana Raquel O Santos, Aristóteles Goes-Neto, Amy Berkov, Jerri E Zilli, Marcos J S Vital, Marc-André Lachance, Carlos A Rosa
PMID: 34494946   DOI: 10.1099/ijsem.0.004986

Abstract

Six yeast isolates were obtained from rotting wood samples in Brazil and frass of a cerambycid beetle larva in French Guiana. Sequence analysis of the ITS-5.8S region and the D1/D2 domains of the large subunit rRNA gene showed that the isolates represent a novel species of
. This novel species is related to
,
,
and
. It is heterothallic and produces asci with two or four hat-shaped ascospores. The name
sp. nov. is proposed to accommodate the novel species. The holotype of
is CBS 16129
and the designated paratype is CBS 16584. The MycoBank number is 838252. All isolates of
were able to convert xylose into xylitol with maximum xylitol production within 60 and 72 h. The isolates produced xylitol with values ranging from 12.61 to 31.79 g l
in yeast extract-peptone-xylose medium with 5% xylose. When the isolates were tested in sugarcane bagasse hydrolysate containing around 35-38 g l
d-xylose, isolate UFMG-CM-Y519 showed maximum xylitol production.


Hypertonic saline with xylitol and hyaluronate may shorten the viral shedding duration in asymptomatic COVID-19 positive subjects: a pilot study

G Ciprandi, I La Mantia, F P Brunese, Al Varricchio, At Varricchio
PMID: 34229425   DOI: 10.23812/21-138-L

Abstract




Effectiveness of the use of xylitol chewing gum in prevention of dental caries: A systematic review

Kelly Rodrigues Mota, João Vitor Farias da Silva, Cristine D'Almeida Borges, Priscylla Goncalves Correia Leite de Marcelos, Pamella Recco Alvares, Valdeci Elias Dos Santos Júnior
PMID: 34341229   DOI: 10.4103/JISPPD.JISPPD_330_20

Abstract

This systematic review of the literature assessed the effectiveness of using chewing gum containing only xylitol compared to prevention strategies or placebo in reducing the incidence of carious lesions in children using data obtained from randomized controlled trials. Electronic search was carried out in PubMed MEDLINE, Latin American and Caribbean Literature on the Health Science, Web of Science, Scopus, Science Direct, and Scientific Electronic Library Online through the period between 2000 and 2020. Included clinical studies were done in children when the xylitol was dispensed in gum and the preventive effect of xylitol on tooth decay was compared to other preventive strategies or control groups. The studies were evaluated for their quality to obtain the level of evidence. The preventive fraction of each study was extracted. Two hundred studies were found. After analyzing the inclusion and removal of duplicates, only five studies were analyzed for the quality of evidence. With the analysis through the Grading of Recommendations Assessment, Development, and Evaluation system, it was possible to verify the very low level of scientific evidence on the effectiveness of gums containing only xylitol for the prevention of caries in children. The preventive fraction obtained varied between - 0.31 and 0.57 depending on the compared prevention strategy. The conflicting results, limitations, and inconsistencies of the studies allow us to establish that there is insufficient evidence to support the use of gums containing only xylitol for the prevention of caries in children. Other properly designed clinical trials need to be carried out.


Spectroscopic and docking studies of the interaction mechanisms of xylitol with α-casein and κ-casein

Fanhua Kong, Yuejia An, Lu Jiang, Jinlong Tian, Mei Yang, Mohan Li, Zhenghan Zhang, Boyuan Guan, Yan Zheng, Xiqing Yue
PMID: 34182429   DOI: 10.1016/j.colsurfb.2021.111930

Abstract

The molecular interactions of xylitol (XY) with α-casein (α-CN) and κ-casein (κ-CN) at pH 7.4 as a function of temperature (298, 308, and 318 K) were characterized by multispectral techniques and molecular docking. The fluorescence results showed that XY strongly quenched the intrinsic fluorescence of α- and κ-CN by static quenching, as well as the presence of a single binding site for XY on both proteins with a binding constant value of ∼10
L/mol. The binding affinity of both proteins for XY decreased with increasing temperature, and Van der Waals forces, hydrogen bonding and protonation were the key forces in the interactions. The addition of XY altered the polarity of the microenvironment of proteins and changed their secondary structure from ordered to disordered. The molecular docking results showed that XY had different binding sites to α- and κ-CN, with several amino acids involved in the binding processes.


Ultrasound-assisted enzymatic synthesis of xylitol fatty acid esters in solvent-free conditions

Susana Nieto, Rocio Villa, Antonio Donaire, Pedro Lozano
PMID: 34058635   DOI: 10.1016/j.ultsonch.2021.105606

Abstract

A commercial immobilized lipase was successfully used for the synthesis of five xylityl acyl esters by means of the esterification of free fatty acids (caprylic, capric, lauric and myristic, respectively) with xylitol under solvent-free conditions. Ultrasound-assistance was shown to be a key tool to overcome the handicap imposed by both the mutual immiscibility of fatty acids and xylitol substrates, and the semisolid character of the initial reaction mixtures. In such semisolid systems, ultrasonic irradiation may enable the transport of substrate molecules to the enzyme catalytic-site, leading to the efficient synthesis of xylityl fatty ester (e.g. up to 95% yield after 90 min at 40 °C), with xylityl monoacyl ester and xylitol diacyl ester appearing as the main products (greater than 96%), assessed by HPLC and NMR analyses. The separation of products was carried out by heating and simple centrifugation of the reaction medium, which was possible due to different densities of the resulting fractions.


Room-Temperature Structure of Xylitol-Bound Glucose Isomerase by Serial Crystallography: Xylitol Binding in the M1 Site Induces Release of Metal Bound in the M2 Site

Ki Hyun Nam
PMID: 33918749   DOI: 10.3390/ijms22083892

Abstract

Glucose isomerase (GI) is an important enzyme that is widely used in industrial applications, such as in the production of high-fructose corn syrup or bioethanol. Studying inhibitor effects on GI is important to deciphering GI-specific molecular functions, as well as potential industrial applications. Analysis of the existing xylitol-bound GI structure revealed low metal occupancy at the M2 site; however, it remains unknown why this phenomenon occurs. This study reports the room-temperature structures of native and xylitol-bound GI from
(SruGI) determined by serial millisecond crystallography. The M1 site of native SruGI exhibits distorted octahedral coordination; however, xylitol binding results in the M1 site exhibit geometrically stable octahedral coordination. This change results in the rearrangement of metal-binding residues for the M1 and M2 sites, the latter of which previously displayed distorted metal coordination, resulting in unstable coordination of Mg
at the M2 site and possibly explaining the inducement of low metal-binding affinity. These results enhance the understanding of the configuration of the xylitol-bound state of SruGI and provide insights into its future industrial application.


Prevention of non-cavitated lesions with fluoride and xylitol varnishes during orthodontic treatment: a randomized clinical trial

Vinicius Merino Silva, Camila Massaro, Marilia Afonso Rabelo Buzalaf, Guilherme Janson, Daniela Garib
PMID: 33835256   DOI: 10.1007/s00784-021-03930-8

Abstract

Fixed orthodontic appliances impair oral hygiene increasing the risk of non-cavitated lesions (NCLs) and tooth decay. The aim of this study was to compare the outcomes of fluoride and xylitol varnishes in preventing NCLs during comprehensive orthodontic treatment.
The sample comprised 55 volunteers from 15 to 20 years of age under orthodontic treatment that were randomly divided into three groups: Fluoride Group (FG; n=17), Xylitol Group (XG; n=19), and Placebo Group (PG; n=19). The patients in each group received two applications of the following varnishes: Duraphat
(5% NaF), 20% xylitol, and placebo (no F/Xylitol) in the three groups, respectively. The varnishes were applied in the first appointment (T0) and 3 months later (T1). Clinical examinations were carried out at T0 and 6 months after (T2) using the ICDAS index and the QLF system (fluorescence difference). The intergroup comparisons were performed by ANOVA/Tukey's or Kruskal-Wallis/Dunn's tests (P<0.05).
There was no significant intergroup difference regarding ICDAS index changes from T0 to T2. Fluoride varnish produced significantly greater increase in fluorescence of NCLs (mean change of -0.65 +0.78 and -0.56 +0.83, for maxilla and mandible, respectively) in comparison to the other groups. The majority of non-cavitated lesions improved in the fluoride and xylitol varnish groups.
Fluoride varnish produced significantly greater increase in enamel fluorescence compared to xylitol and placebo varnishes. In short term, both fluoride and xylitol varnishes produced remineralization of NCLs in orthodontic patients.
Non-cavitated lesions can be effectively controlled in high-risk orthodontic patients by means of fluoride varnishes.
ReBEC Identifier: RBR-6mdxfq; Date of Register: March 19th, 2020. Retrospectively Registered.


A systematic review and meta-analysis of the role of sugar-free chewing gum on Streptococcus mutans

Melanie Nasseripour, Jonathon Timothy Newton, Fiona Warburton, Oluwatunmise Awojobi, Sonya Di Giorgio, Jennifer Elizabeth Gallagher, Avijit Banerjee
PMID: 33926448   DOI: 10.1186/s12903-021-01517-z

Abstract

Preventive strategies targeting Streptococcus mutans may be effective in reducing the global burden of caries. The aim of the current systematic review of published literature was to determine the difference in level of Streptococcus mutans in adults and children who chew sugar-free gum (SFG), compared with those who did not chew gum, who chewed a control gum or received alternatives such as probiotics or fluoride varnish.
Systematic review (PROSPERO registration No. CRD42018094676) of controlled trials with adult and child participants where chewing of SFG was the main intervention. Databases searched (1 Jan 1946 to 31 August 2020): MEDLINE, EMBASE, PsycINFO, Scopus, Web of Science, Allied and Complimentary Medicine Database, Cochrane Central Register of Controlled Trials (CENTRAL), Open Grey, PROSPERO and the Cochrane library of systematic reviews. 'Search terms included Medical Subject Headings, and free text to cover the following range of constructs: chewing gum, sugar free, oral health, caries, xerostomia, periodontal disease. Data extraction and Risk of Bias assessment was undertaken by three researchers using a modified version of the Cochrane RoB tool (version 1). Data synthesis was conducted using meta-analysis in STATA.
Thirteen studies of SFG with micro-organisms as outcomes were identified. The use of SFG significantly reduced the load of Streptococcus mutans (effect size - 0.42; 95% CI - 0.60 to - 0.25) compared to all controls. In seven of the 13 studies the confidence intervals of the effect size estimate included zero, suggesting no effect of the intervention. Twelve trials used xylitol gum only as the basis of the intervention; xylitol gum significantly reduced the load of Streptococcus mutans (effect size - 0.46; 95% CI - 0.64 to - 0.28) in comparison to all controls. There was a moderate level of heterogeneity across the included studies. No adverse effects were recorded.
Chewing SFG reduces the load of Streptococcus mutans in the oral cavity in comparison to non-chewing controls. Considering the degree of variability in the effect and the moderate quality of the trials included, there is a need for future research exploring the use SFG as a preventive measure for reducing the cariogenic oral bacterial load.


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